

# Linoglriride Fumarate: A Technical Overview of its Discovery, Preclinical Development, and Clinical Evaluation

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## Compound of Interest

Compound Name: *Linoglriride Fumarate*

Cat. No.: *B15560095*

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## Introduction

**Linoglriride Fumarate** (formerly McN-3935) emerged in the 1980s as a novel, orally active hypoglycemic agent for the potential treatment of non-insulin-dependent diabetes mellitus (NIDDM), now known as type 2 diabetes. Developed by Ortho-McNeil Pharmaceutical, it represented a new chemical class of insulin secretagogues, distinct from the widely used sulfonylureas. Despite showing early promise in clinical trials, its development was ultimately discontinued on August 29, 1996.[1] This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and available preclinical and clinical data for **Linoglriride Fumarate**.

## Discovery and History

Details regarding the specific scientists and the precise timeline of the initial discovery of Linoglriride are not extensively documented in publicly available literature, a common occurrence for compounds that do not reach market approval. However, its development by Ortho-McNeil Pharmaceutical places its origins within a period of active research into non-sulfonylurea insulin secretagogues. The earliest significant publication of its clinical evaluation appeared in 1987, suggesting its discovery and preclinical development occurred in the early to mid-1980s.[2]

Linoglriride is chemically identified as N-(1-Methyl-2-pyrrolidinylidene)-N'-phenyl-4-morpholinecarboxamidine.[3] Its development as a fumarate salt, **Linoglriride Fumarate**, was aimed at optimizing its pharmaceutical properties for oral administration. The compound was noted to be a structural analogue of pirogliride, another hypoglycemic agent.[3] A notable aspect of its history is the discontinuation of its clinical development, with reports citing associations with CNS toxicity.[3]

## Mechanism of Action

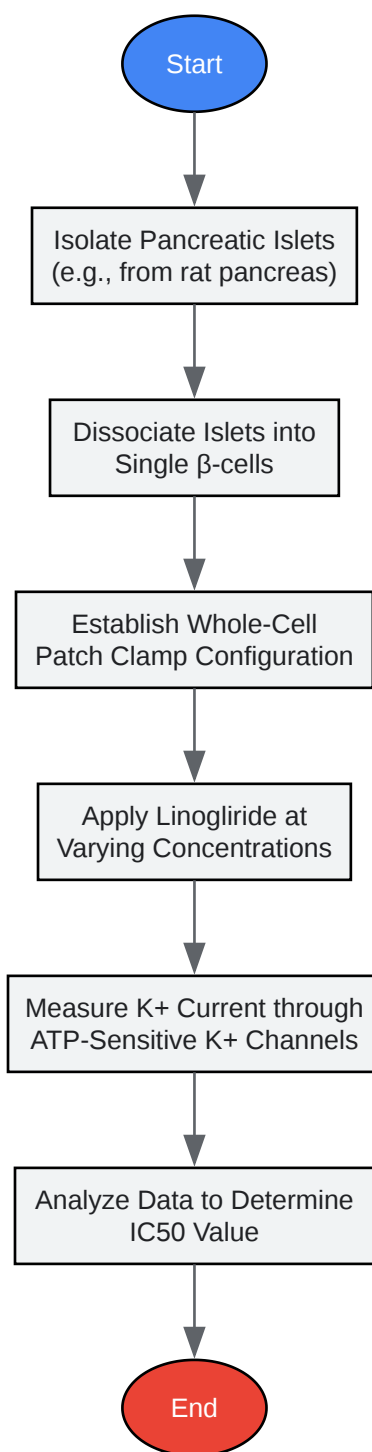
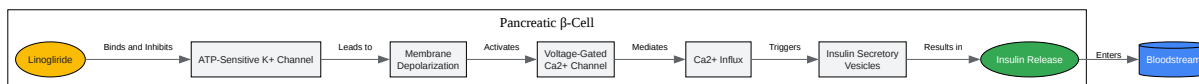
**Linoglriride Fumarate** exerts its hypoglycemic effect by acting as an insulin secretagogue.[2] Its primary molecular target is the ATP-sensitive potassium (KATP) channel on the plasma membrane of pancreatic  $\beta$ -cells.[3]

## Signaling Pathway

The mechanism involves the following key steps:

- **Binding to KATP Channel:** Linoglriride binds to the KATP channel complex in the pancreatic  $\beta$ -cell membrane.
- **Channel Inhibition:** This binding inhibits the channel's activity, reducing the efflux of potassium ions ( $K^+$ ) from the cell.
- **Membrane Depolarization:** The decrease in outward  $K^+$  current leads to the depolarization of the  $\beta$ -cell membrane.
- **Calcium Influx:** Depolarization activates voltage-gated calcium channels ( $Ca^{2+}$ ), resulting in an influx of extracellular calcium.
- **Insulin Exocytosis:** The rise in intracellular calcium concentration triggers the fusion of insulin-containing secretory granules with the cell membrane, leading to the secretion of insulin into the bloodstream.

This mechanism is similar to that of sulfonylureas, although Linoglriride is structurally distinct.



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## References

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